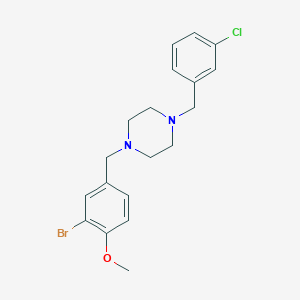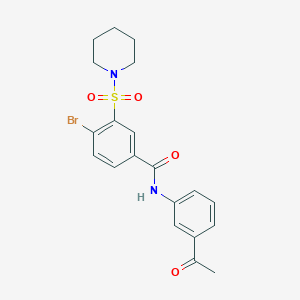
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide
概要
説明
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as NAPS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that affects the biochemical and physiological processes of cells. In
作用機序
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in regulating the pH of cancer cells, and inhibiting its activity can lead to cell death. This compound has also been found to inhibit the activity of other enzymes, including carbonic anhydrase XII (CAXII) and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels that supply nutrients to tumors. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to inhibit the activity of CAIX, CAXII, and HDAC, which are all important targets for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are many potential future directions for research on N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide. One area of interest is in the development of new cancer therapies that target CAIX and other enzymes that are overexpressed in cancer cells. Other areas of research include the development of new pain and inflammation treatments, as well as the study of this compound’ effects on other physiological processes. Overall, this compound has shown great promise as a versatile and effective compound for scientific research.
科学的研究の応用
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by affecting their biochemical and physiological processes.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)16-8-10-18(11-9-16)21-20(24)17-6-5-7-19(14-17)27(25,26)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBQDBLUOEGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)


![ethyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B3463060.png)
![N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3463065.png)
![4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3463072.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B3463076.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463085.png)
![N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B3463091.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)
![5,5'-[1,3-phenylenebis(oxy)]bis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3463099.png)


